Document []: This paper details the development of ABBV-075/Mivebresib, a potent bromodomain and extraterminal domain (BET) family bromodomain inhibitor. The synthesis process focuses on elaborating the pyrrolopyridone core to enhance potency and optimize pharmacokinetic properties. The incorporation of the pyrrolopyridone core, structurally similar to 2-methyl-1H-pyrrolo[2,3-c]pyridin-7-amine, significantly improved potency by 9-19-fold [].
Document []: This paper focuses on the metabolism of BMS-645737, a vascular endothelial growth factor receptor-2 antagonist. It describes the metabolic pathways of a structurally related compound containing a 2-methyl-1H-pyrrolo moiety, highlighting the metabolic transformations this moiety undergoes in various species [].
Document []: This paper showcases the development of ABBV-075/Mivebresib, highlighting the strategic incorporation of a pyrrolopyridone core, analogous to 2-methyl-1H-pyrrolo[2,3-c]pyridin-7-amine, to facilitate a bidentate interaction with a critical asparagine residue in the target protein []. This suggests that 2-methyl-1H-pyrrolo[2,3-c]pyridin-7-amine could potentially engage in similar interactions with biological targets.
Document []: This study investigates the metabolism of BMS-645737, revealing that the 2-methyl-1H-pyrrolo moiety within the compound undergoes various metabolic transformations, including hydroxylation, oxidation to carboxylic acid, and subsequent conjugation with taurine []. This implies that the 2-methyl substituent in 2-methyl-1H-pyrrolo[2,3-c]pyridin-7-amine could be a potential site for metabolic modifications.
Document []: This paper describes the development of ABBV-075/Mivebresib, a potent and orally available BET bromodomain inhibitor. ABBV-075/Mivebresib demonstrated excellent potency in biochemical and cellular assays, advantageous pharmacokinetic properties, and in vivo efficacy in preclinical cancer models []. This suggests that incorporating a 2-methyl-1H-pyrrolo[2,3-c]pyridin-7-amine moiety into drug design could potentially lead to the development of novel therapeutic agents with improved potency and pharmacokinetic profiles.
Document []: This research details the discovery of GNE-371, a potent and selective inhibitor of TAF1(2) bromodomain, starting from a lead compound with a pyrrolopyridone core. GNE-371 exhibited potent binding affinity for TAF1(2), selectivity over other bromodomain family members, and cellular activity []. This finding underscores the potential of utilizing the 2-methyl-1H-pyrrolo[2,3-c]pyridin-7-amine scaffold to design and develop novel and selective bromodomain inhibitors for therapeutic applications.
CAS No.: 3025-88-5
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6
CAS No.: 2361566-66-5